molecular formula C11H14N2O B7501918 N-cyclopropyl-N-ethylpyridine-4-carboxamide

N-cyclopropyl-N-ethylpyridine-4-carboxamide

Cat. No. B7501918
M. Wt: 190.24 g/mol
InChI Key: RAGGTNMWKSEDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-ethylpyridine-4-carboxamide (CEPC) is a chemical compound that belongs to the class of pyridine carboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of drug development. CEPC has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-N-ethylpyridine-4-carboxamide is not well understood. However, it is believed to exert its biological effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-N-ethylpyridine-4-carboxamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-cyclopropyl-N-ethylpyridine-4-carboxamide has been found to reduce fever in animal models of pyrogen-induced fever.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclopropyl-N-ethylpyridine-4-carboxamide as a research tool is its ability to selectively inhibit the production of inflammatory mediators without causing significant side effects. However, one of the limitations of N-cyclopropyl-N-ethylpyridine-4-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-cyclopropyl-N-ethylpyridine-4-carboxamide. One area of interest is the development of more effective methods for administering N-cyclopropyl-N-ethylpyridine-4-carboxamide, such as the use of nanoparticle-based drug delivery systems. Additionally, further studies are needed to better understand the mechanism of action of N-cyclopropyl-N-ethylpyridine-4-carboxamide and its potential therapeutic applications in various inflammatory conditions.

Synthesis Methods

The synthesis of N-cyclopropyl-N-ethylpyridine-4-carboxamide involves the reaction of cyclopropylamine with ethyl nicotinate in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

N-cyclopropyl-N-ethylpyridine-4-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Additionally, N-cyclopropyl-N-ethylpyridine-4-carboxamide has been found to possess antipyretic properties, which could be useful in the treatment of fever.

properties

IUPAC Name

N-cyclopropyl-N-ethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-13(10-3-4-10)11(14)9-5-7-12-8-6-9/h5-8,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGGTNMWKSEDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-ethylpyridine-4-carboxamide

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